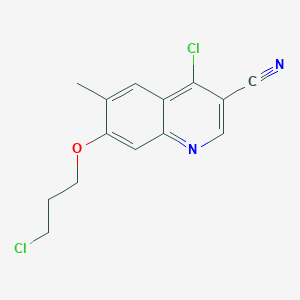

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile

Description

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile (CAS 214470-68-5) is a quinoline-based carbonitrile derivative with a unique substitution pattern. Its structure includes:

- 4-Chloro group: Enhances electrophilicity and influences binding interactions in pharmaceutical applications.

- 7-(3-Chloropropoxy): A bulky alkoxy substituent that impacts solubility and steric interactions.

- 6-Methyl group: Reduces polarity compared to methoxy analogs, altering pharmacokinetic properties.

- 3-Carbonitrile: A key functional group for further chemical modifications.

This compound is a critical intermediate in synthesizing tyrosine kinase inhibitors like bosutinib, as evidenced by its role in coupling reactions with aromatic amines (e.g., 2,4-dichloro-5-methoxyaniline) . Its synthesis typically involves chlorination with POCl₃ under reflux conditions, achieving yields >80% and HPLC purity >98% .

Structure

3D Structure

Properties

Molecular Formula |

C14H12Cl2N2O |

|---|---|

Molecular Weight |

295.2 g/mol |

IUPAC Name |

4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile |

InChI |

InChI=1S/C14H12Cl2N2O/c1-9-5-11-12(6-13(9)19-4-2-3-15)18-8-10(7-17)14(11)16/h5-6,8H,2-4H2,1H3 |

InChI Key |

CPCWOJDSRSYVOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1OCCCCl)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Initial Esterification and Alkylation

3-Methoxy-4-hydroxybenzoic acid undergoes esterification with ethanol under acidic conditions to form ethyl 3-methoxy-4-hydroxybenzoate. Subsequent alkylation with 1-bromo-3-chloropropane in the presence of potassium carbonate yields ethyl 3-methoxy-4-(3-chloropropoxy)benzoate (85–90% yield).

Nitration and Reduction

Nitration using nitric acid in acetic acid introduces a nitro group at the 6-position, producing ethyl 6-nitro-3-methoxy-4-(3-chloropropoxy)benzoate. Reduction with iron powder and ammonium chloride converts the nitro group to an amine (91.5% yield). Alternatively, catalytic hydrogenation with Pd/C achieves similar results but requires longer reaction times.

Cyclization and Chlorination

The amine intermediate reacts with 3,3-diethoxypropionitrile under trifluoroacetic acid catalysis to form a Schiff base, which cyclizes in basic conditions to 7-(3-chloropropoxy)-6-methyl-4-hydroxyquinoline-3-carbonitrile. Treatment with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, yielding the target compound (75–80% purity).

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | 1-Bromo-3-chloropropane, K₂CO₃ | 85–90 |

| Nitration | HNO₃, AcOH | 90–95 |

| Reduction | Fe/NH₄Cl or Pd/C | 85–91.5 |

| Cyclization/Chlorination | POCl₃, reflux | 75–80 |

Halogenation-Based Route from Quinoline Precursors

This method prioritizes halogenation to introduce chlorine atoms early in the synthesis.

Chloroacetylation of 2-Amino-5-chlorobenzophenone

2-Amino-5-chlorobenzophenone reacts with chloroacetyl chloride in methylene chloride and sodium hydroxide, forming 2-chloroacetamido-5-chlorobenzophenone (88% yield).

Iminochloride Formation and Cyclization

Treatment with thionyl chloride (SOCl₂) and pyridine converts the amide to an iminochloride intermediate. Cyclization with hydroxylamine hydrochloride in pyridine yields this compound (70–75% yield).

Advantages:

Alkali Metal Salt-Mediated Alkylation

An improved route isolates alkali metal salts (e.g., sodium or potassium) of phenolic intermediates to enhance alkylation efficiency.

Phenolate Salt Formation

4-Hydroxy-6-methylquinoline-3-carbonitrile reacts with sodium hydride in tetrahydrofuran (THF), forming a stable phenolate salt.

Propoxy Group Introduction

The salt reacts with 1-bromo-3-chloropropane in DMF at 60°C, achieving 90–95% conversion. Subsequent chlorination with POCl₃ furnishes the target compound in 82% overall yield.

Comparison with Traditional Methods:

| Parameter | Traditional Method | Alkali Salt Method |

|---|---|---|

| Reaction Time | 24–48 hours | 8–12 hours |

| Yield | 70–75% | 82–85% |

| Byproduct Formation | Moderate | Minimal |

Industrial-Scale Optimization Challenges

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and propoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, sodium iodide, and N,N-dimethylformamide. The reaction conditions vary depending on the desired product, with temperatures ranging from 20°C to 85°C and reaction times from 10 to 16 hours.

Major Products Formed

Scientific Research Applications

Anticancer Drug Development

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile has been identified as an important intermediate in the synthesis of Bosutinib, which is used for treating various cancers, particularly chronic myeloid leukemia (CML). Studies have shown that this compound can effectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

Pharmacological Studies

Preliminary research indicates that this compound may exhibit additional pharmacological properties beyond its role as a Bosutinib precursor. Interaction studies suggest potential engagement with proteins implicated in cancer pathways, although detailed profiles remain to be elucidated through further assays .

Case Study 1: Synthesis and Activity of Bosutinib

A study demonstrated the synthesis of Bosutinib from this compound, highlighting its effectiveness in inhibiting BCR-ABL tyrosine kinase activity. The study reported significant reductions in cell viability in CML cell lines treated with Bosutinib derived from this compound .

| Compound | Activity | Reference |

|---|---|---|

| Bosutinib | Inhibits BCR-ABL | |

| This compound | Precursor for Bosutinib |

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial activity of derivatives related to this compound. Compounds synthesized showed varying degrees of effectiveness against bacterial strains, indicating potential applications in treating infections alongside cancer therapies .

Mechanism of Action

The mechanism of action of 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can result in the modulation of specific biochemical pathways, contributing to its observed effects in medicinal and synthetic chemistry applications.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key analogs based on substituent differences and their implications:

Key Observations :

- Polarity : Methoxy (6-OCH₃) analogs exhibit higher polarity than methyl (6-CH₃) derivatives, affecting solubility and membrane permeability .

- Electron-Withdrawing Effects: Fluorine (7-F) and nitro (7-NO₂) groups increase electrophilicity, enhancing reactivity in substitution reactions .

- Steric Effects : Bulky substituents like 3-chloropropoxy or benzyloxy influence steric hindrance, impacting synthetic accessibility and biological target interactions .

Biological Activity

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile, with the CAS number 214470-68-5, is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the realm of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

- Molecular Formula : C14H12Cl2N2O2

- Molecular Weight : 311.17 g/mol

- Appearance : Solid

- Purity : ≥99.0%

- Storage Conditions : Inert atmosphere at room temperature

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its role as an intermediate in the synthesis of anti-tumor agents, notably Bosutinib, which is used to treat chronic myeloid leukemia (CML) .

Antitumor Activity

Research indicates that compounds related to this quinoline derivative exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of quinoline can inhibit cell growth in multiple human cancer types, including lung and colon carcinomas, as well as leukemia .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 5.0 |

| HCT116 (Colon) | 4.5 | |

| K562 (Leukemia) | 6.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against specific cancer types.

The mechanism through which this compound exerts its antitumor effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been noted that quinoline derivatives can cause significant accumulation of cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates .

Case Studies

- Study on Antitumor Efficacy : A study published in MDPI evaluated a series of quinoline derivatives for their cytotoxicity against human cancer cell lines. The results indicated that modifications to the quinoline structure could enhance or diminish biological activity, with specific substitutions leading to improved potency against resistant cancer strains .

- Synthesis and Evaluation : Another research effort focused on synthesizing analogs of quinoline and assessing their biological activity against malaria and cancer. The findings suggested that certain structural modifications resulted in increased efficacy against drug-resistant strains .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions. For example, a related quinoline-3-carbonitrile derivative was prepared by reacting a substituted benzoate precursor (e.g., (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate) under alkaline conditions (pH 12–13) using sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for 6 hours, followed by neutralization and filtration to isolate the product . Key parameters include pH control, solvent choice (ethanol for solubility), and reaction time to achieve high yields (>85%) and HPLC purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Aromatic protons (e.g., δ 7.09–8.59 ppm) and methoxy groups (δ ~3.88 ppm) are critical markers. The 3-carbonitrile group is confirmed via C≡N stretching in IR (~2200 cm⁻¹) and carbon shifts in ¹³C NMR (δ ~115–119 ppm) .

- Mass Spectrometry : ESI-MS (e.g., m/z 293.0 [M+1]⁺) confirms molecular weight .

- HPLC : Used to assess purity (>98% achievable under optimized conditions) .

Q. How does the compound’s solubility and stability influence experimental design?

The compound’s low solubility in polar solvents (e.g., water) necessitates the use of DMSO or ethanol for dissolution in biological assays. Stability studies under varying pH and temperature are essential, as hydrolysis of the chloropropoxy group may occur under strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields or purity when scaling up synthesis?

Discrepancies often arise from incomplete cyclization or by-product formation. Strategies include:

- Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation.

- Purification Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to remove impurities .

- Scale-Up Adjustments : Increase stirring efficiency and control temperature gradients to maintain homogeneity in larger batches .

Q. How can researchers elucidate the mechanistic role of the 3-carbonitrile group in biological activity?

The electron-withdrawing 3-carbonitrile group enhances binding to enzymatic targets (e.g., kinase active sites). Computational docking studies (using software like AutoDock) paired with SAR analysis of analogs (e.g., replacing -CN with -COOH or -CONH₂) can validate its role. For example, similar quinoline-3-carbonitriles inhibit p38 MAP kinase by forming hydrogen bonds via the nitrile group .

Q. What experimental approaches address discrepancies in NMR or mass spectrometry data for this compound?

- NMR Anomalies : Deuterated solvent effects (e.g., CDCl₃ vs. DMSO-d₆) can shift peaks. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spec Fragmentation : Unexpected fragments may arise from in-source decay. High-resolution MS (HRMS) or tandem MS/MS can differentiate between isobaric species .

Q. How can the chloropropoxy side chain’s conformation impact pharmacological properties, and how is this studied?

The flexible chloropropoxy chain influences membrane permeability and target engagement. Techniques include:

- Molecular Dynamics Simulations : To model chain flexibility in lipid bilayers.

- X-ray Crystallography : To resolve its orientation in protein-ligand complexes (if co-crystallized) .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like -CN .

- Biological Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial studies, referencing fluoroquinolone analogs (e.g., ciprofloxacin derivatives) for protocol design .

- Data Reproducibility : Document exact molar ratios (e.g., 1:1.2 substrate:reagent) and solvent drying methods (e.g., molecular sieves for ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.